molecular formula C29H34F3N5O3S B11216693 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11216693
M. Wt: 589.7 g/mol
InChI Key: RWQRGZPPNLJVET-UHFFFAOYSA-N
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Description

6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, morpholine, and piperazine derivatives. The reaction conditions may involve:

    Condensation Reactions: Combining quinazolinone derivatives with morpholine and piperazine derivatives under acidic or basic conditions.

    Oxidation and Reduction: Using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride to achieve the desired oxidation state.

    Substitution Reactions: Introducing the trifluoromethyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its biological activity may include anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Piperazine Derivatives: Compounds with piperazine structures.

Uniqueness

The uniqueness of 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, morpholine ring, and piperazine moiety makes it distinct from other similar compounds.

Properties

Molecular Formula

C29H34F3N5O3S

Molecular Weight

589.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C29H34F3N5O3S/c30-29(31,32)21-5-4-6-22(19-21)34-11-13-36(14-12-34)26(38)7-2-1-3-10-37-27(39)24-20-23(35-15-17-40-18-16-35)8-9-25(24)33-28(37)41/h4-6,8-9,19-20H,1-3,7,10-18H2,(H,33,41)

InChI Key

RWQRGZPPNLJVET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S

Origin of Product

United States

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